molecular formula C10H13N3S B4174406 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine

3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine

Cat. No. B4174406
M. Wt: 207.30 g/mol
InChI Key: RNZQWONLQDAXRL-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, also known as MTDIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine is involved in the synthesis of various heterocyclic compounds. Research by Sokolov et al. (2010) and Abdelhamid et al. (2010) demonstrates its use in forming acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic derivatives. These studies highlight the versatility of this compound in synthesizing diverse chemical structures, which could have applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010), (Abdelhamid et al., 2010).

Anticancer Potential

A study by Ivasechko et al. (2022) explores pyridine-thiazole hybrid molecules, including derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their anticancer properties. The research shows high antiproliferative activity and potential as anticancer agents, suggesting a promising avenue in cancer treatment research (Ivasechko et al., 2022).

Molecular Docking and Antimicrobial Activity

Further, Abdelhamid et al. (2012) synthesized derivatives containing the thiazole moiety for antimicrobial activity. Katariya et al. (2021) conducted a molecular docking study of similar compounds, indicating their potential in overcoming microbe resistance to pharmaceutical drugs. These studies suggest the compound's significance in developing new antimicrobial agents (Abdelhamid et al., 2012), (Katariya et al., 2021).

Ligand Synthesis for Metal Complexes

Menzel et al. (2010) investigated novel ligands synthesized from this compoundfor use in metal complexes. Their study reports the creation of novel heteroleptic cationic complexes, indicating the compound's utility in forming bidentate ligands suitable for various applications in chemistry and materials science (Menzel et al., 2010).

Neuropharmacology

In the field of neuropharmacology, Cosford et al. (2003) studied the compound as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors (mGlu5). The research showed its potential for therapeutic applications in anxiety disorders, demonstrating its significance in neuroscience and pharmacology (Cosford et al., 2003).

Fluorescence and Sensing Applications

Grummt et al. (2007) researched pyridylthiazoles, which include derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their high luminescence. Their findings suggest potential uses in metal sensing and as laser dyes, expanding the compound's utility into the field of optical materials and sensors (Grummt et al., 2007).

properties

IUPAC Name

5-methyl-N-(3-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-4-3-5-11-9(7)13-10-12-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZQWONLQDAXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Reactant of Route 2
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Reactant of Route 4
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Reactant of Route 5
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Reactant of Route 6
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine

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